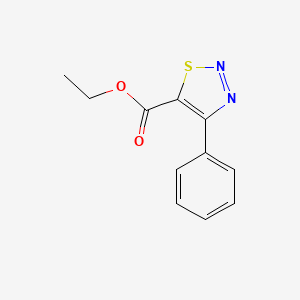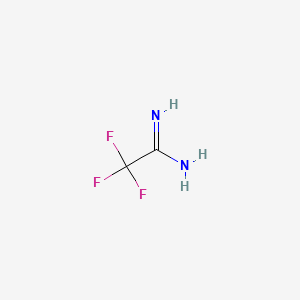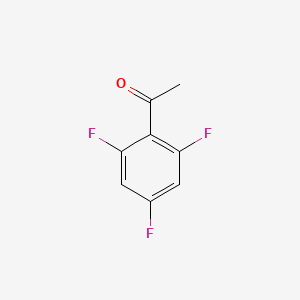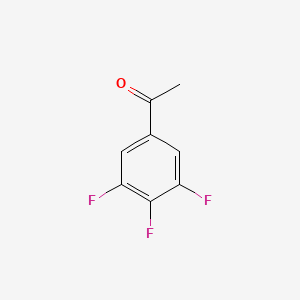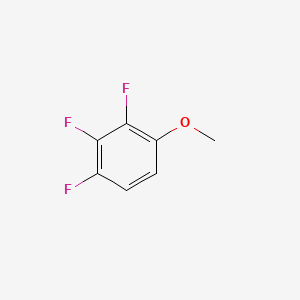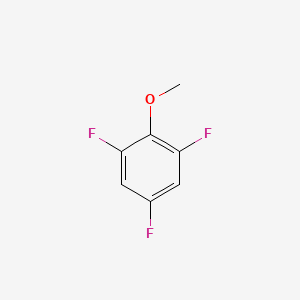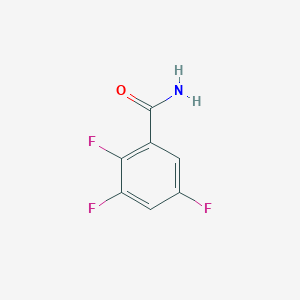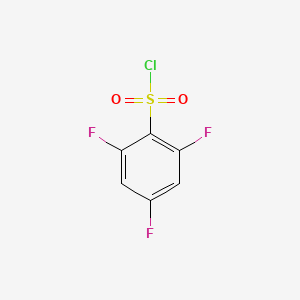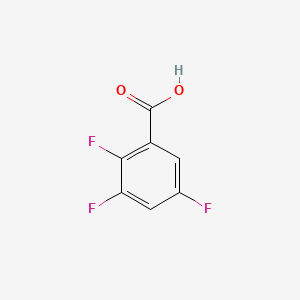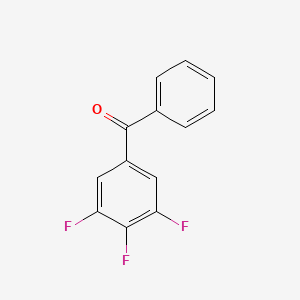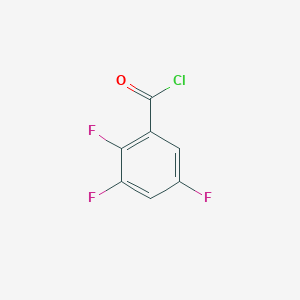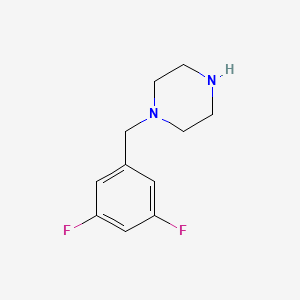
1-(3,5-Difluorobenzyl)piperazine
Vue d'ensemble
Description
1-(3,5-Difluorobenzyl)piperazine is a derivative of the piperazine family, a class of organic compounds that consist of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological activities and are often used as building blocks in the synthesis of pharmaceuticals. Although the provided papers do not directly discuss 1-(3,5-Difluorobenzyl)piperazine, they do provide insights into the synthesis, molecular structure, and chemical properties of related piperazine compounds.
Synthesis Analysis
The synthesis of piperazine derivatives can vary depending on the substituents attached to the piperazine ring. For instance, the synthesis of 1-benzyl-2-difluoromethyl-piperazine is described as a rapid and efficient process that avoids the need for orthogonal protection of the nitrogen atoms, which is a common challenge in the synthesis of substituted piperazines . Similarly, the synthesis of 1-(2,3-dichlorophenyl)piperazine involves multiple steps including alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis, with a total yield of 48.2% . These methods could potentially be adapted for the synthesis of 1-(3,5-Difluorobenzyl)piperazine by altering the substituents used in the reaction.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. X-ray diffraction studies provide detailed information about the crystal structure of these compounds. For example, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was determined using single crystal XRD, revealing that the molecules are linked through weak intermolecular interactions and aromatic π–π stacking interactions . This information is valuable for understanding the molecular interactions that could influence the biological activity of 1-(3,5-Difluorobenzyl)piperazine.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions depending on their functional groups. The paper on the effect of 1-(m-trifluoromethylphenyl)-piperazine on serotonin binding suggests that this compound acts as a serotonin receptor agonist, which implies that it can interact with biological receptors through its chemical structure . Although this paper does not directly discuss 1-(3,5-Difluorobenzyl)piperazine, it highlights the potential for piperazine derivatives to participate in biological chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The extensive hydrogen bonding and π–π interactions observed in the crystal structure of some piperazine derivatives can affect their solubility and stability . These properties are important for the formulation and delivery of pharmaceuticals containing piperazine derivatives.
Relevant Case Studies
While the provided papers do not include case studies on 1-(3,5-Difluorobenzyl)piperazine, they do offer insights into the biological evaluation of related compounds. For instance, the antibacterial and anthelmintic activities of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate were assessed, showing moderate anthelmintic activity . These evaluations are crucial for determining the potential therapeutic applications of new piperazine derivatives.
Applications De Recherche Scientifique
Antimicrobial Properties
- A study by Jadhav et al. (2017) focused on synthesizing novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides. These compounds exhibited moderate to good antimicrobial activities against various bacterial and fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017).
Cancer Cell Cytotoxicities
- Yarim et al. (2012) designed a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, demonstrating significant cytotoxic activity on various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancer cell lines (Yarim, Koksal, Durmaz, & Atalay, 2012).
Radioligand Imaging for Brain Receptors
- He et al. (2017) synthesized novel piperazine compounds with low lipophilicity as σ1 receptor ligands, suitable for imaging σ1 receptors in the brain. The study provided insights into receptor function and potential dysfunction in conditions like Alzheimer's disease (He et al., 2017).
Antioxidant Activity
- Andonova et al. (2014) synthesized aryl/aralkyl substituted piperazine derivatives, which showed significant antioxidant activity. The study highlighted the importance of certain structural features in enhancing antioxidant properties (Andonova, Zheleva-Dimitrova, Georgieva, & Zlatkov, 2014).
Cardiotropic Activity
- Mokrov et al. (2019) synthesized a group of new 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, revealing significant antiarrhythmic activity in various cardiac arrhythmia models (Mokrov, Likhosherstov, Barchukov, Stolyaruk, Tsorin, Vititnova, Rebeko, Kryzhanovskii, & Gudasheva, 2019).
Molecular Docking and Spectroscopic Analysis
- Subashini and Periandy (2017) conducted a comprehensive spectroscopic and molecular docking study of 1-(4-Methylbenzyl) piperazine, revealing its potential as a stable complex with certain bacterial strains, indicating potential antimicrobial properties (Subashini & Periandy, 2017).
Antimicrobial and Anticancer Mannich Bases
- Gul et al. (2019) synthesized new Mannich bases with piperazines, showing notable cytotoxic, anticancer, and carbonic anhydrase inhibitory effects, suggesting their potential for further pharmaceutical development (Gul, Tuğrak, Gul, Mazlumoglu, Sakagami, Gulcin, & Supuran, 2019).
Piperazine Compounds in Coordination Polymers
- Beeching et al. (2014) explored the role of bis-(cyanobenzyl)piperazine ligands in forming Ag(I) coordination polymers. Their study provides valuable insights into the influence of ligand geometries and stoichiometry on the structure and dimensionality of these polymers (Beeching, Hawes, Turner, & Batten, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c12-10-5-9(6-11(13)7-10)8-15-3-1-14-2-4-15/h5-7,14H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUFJPFAJJKTOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382454 | |
| Record name | 1-(3,5-Difluorobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Difluorobenzyl)piperazine | |
CAS RN |
868054-29-9 | |
| Record name | 1-(3,5-Difluorobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



